Cas no 56984-55-5 (4-methyl-6-phenyl-5H,6H-1,2diazolo3,4-cpyrazol-3-amine)

4-Methyl-6-phenyl-5H,6H-1,2-diazolo[3,4-c]pyrazol-3-amine is a heterocyclic compound featuring a fused diazolopyrazole structure. Its molecular framework, incorporating both diazole and pyrazole moieties, lends it potential utility in medicinal chemistry and materials science. The presence of an amine group at the 3-position enhances its reactivity, making it a versatile intermediate for further functionalization. The methyl and phenyl substituents contribute to its stability and influence its electronic properties, which may be advantageous in applications such as ligand design or as a building block for pharmacologically active molecules. This compound’s well-defined structure and synthetic accessibility support its use in research and development contexts.
4-methyl-6-phenyl-5H,6H-1,2diazolo3,4-cpyrazol-3-amine structure
56984-55-5 structure
Product Name:4-methyl-6-phenyl-5H,6H-1,2diazolo3,4-cpyrazol-3-amine
CAS No:56984-55-5
MF:C11H11N5
MW:213.238540887833
CID:946295
PubChem ID:135726628
Update Time:2025-10-29

4-methyl-6-phenyl-5H,6H-1,2diazolo3,4-cpyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
    • 3-methyl-1-phenyl-2H-pyrazolo[3,4-c]pyrazol-4-amine
    • 4-methyl-6-phenyl-1(2),6-dihydro-pyrazolo[3,4-c]pyrazol-3-ylamine
    • CHEMBL3454734
    • AKOS008090851
    • AKOS030634670
    • 4-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
    • DB-306071
    • EN300-73472
    • CS-0259479
    • DTXSID80588018
    • Z1266854924
    • 56984-55-5
    • AKOS000123293
    • G58046
    • 4-methyl-6-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
    • 4-methyl-6-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine
    • 4-methyl-6-phenyl-5H,6H-1,2diazolo3,4-cpyrazol-3-amine
    • Inchi: 1S/C11H11N5/c1-7-9-10(12)13-14-11(9)16(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,12,13,14)
    • InChI Key: YSESFSCQQXVDLF-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C2C(=C(N)NN=2)C(C)=N1

Computed Properties

  • Exact Mass: 213.10100
  • Monoisotopic Mass: 213.10144537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 72.5Ų

Experimental Properties

  • PSA: 72.52000
  • LogP: 2.22040

4-methyl-6-phenyl-5H,6H-1,2diazolo3,4-cpyrazol-3-amine Pricemore >>

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Additional information on 4-methyl-6-phenyl-5H,6H-1,2diazolo3,4-cpyrazol-3-amine

Introduction to 4-methyl-6-phenyl-5H,6H-1,2diazolo[3,4-c]pyrazol-3-amine (CAS No. 56984-55-5)

4-methyl-6-phenyl-5H,6H-1,2diazolo[3,4-c]pyrazol-3-amine, identified by its CAS number 56984-55-5, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the diazolo-pyrazole class, a scaffold known for its broad spectrum of biological activities. The presence of both methyl and phenyl substituents in its structure enhances its potential as a versatile intermediate in the synthesis of bioactive molecules.

The molecular structure of 4-methyl-6-phenyl-5H,6H-1,2diazolo[3,4-c]pyrazol-3-amine consists of a fused ring system comprising a pyrazole and a diazole moiety. This arrangement imparts distinct electronic and steric properties, making it an attractive candidate for further derivatization and functionalization. The 3-amino group in the molecule serves as a reactive site for various chemical transformations, enabling the development of novel derivatives with enhanced pharmacological profiles.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a scaffold for drug discovery. Studies suggest that the 1,2-diazolo[3,4-c]pyrazole core can interact with biological targets through multiple binding modes, including hydrogen bonding and π-stacking interactions. This versatility is particularly valuable in designing molecules with improved solubility and bioavailability.

One of the most compelling aspects of 4-methyl-6-phenyl-5H,6H-1,2diazolo[3,4-c]pyrazol-3-amine is its reported activity in inhibiting certain enzymes and receptors associated with inflammatory and infectious diseases. Preclinical studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways. These findings align with the growing interest in small-molecule inhibitors as therapeutic agents.

The phenyl substituent in the molecule contributes to its hydrophobicity, which can be advantageous for membrane permeability. However, it also introduces steric hindrance that may need to be optimized during drug design. Computational studies have shown that slight modifications around the methyl group can significantly alter the binding affinity to biological targets without compromising overall activity. This underscores the importance of structure-based drug design in maximizing therapeutic efficacy.

In addition to its anti-inflammatory potential, research has explored the antimicrobial properties of 4-methyl-6-phenyl-5H,6H-1,2diazolo[3,4-c]pyrazol-3-amine and its derivatives. The fused heterocyclic system disrupts bacterial cell wall synthesis by interfering with essential metabolic pathways. Preliminary data indicate that certain analogs exhibit significant activity against Gram-positive bacteria while maintaining low toxicity towards human cells. This makes them promising candidates for further development into novel antibiotics.

The synthesis of 4-methyl-6-phenyl-5H,6H-1,2diazolo[3,4-c]pyrazol-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the diazole ring followed by functional group transformations to introduce the methyl and phenyl substituents. Advances in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and hazardous byproducts.

The pharmacokinetic properties of this compound are under active investigation. Initial studies suggest that it exhibits moderate oral bioavailability and rapid absorption after administration. However, issues such as metabolic stability and excretion pathways need further exploration to fully understand its potential as a therapeutic agent. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial in characterizing metabolites and degradation products.

Future research directions include exploring the use of 4-methyl-6-phenyl-5H,6H-1,2diazolo[3,4-c]pyrazol-3-am ine as a lead compound for structure-based drug design. By leveraging high-throughput screening (HTS) technologies and fragment-based drug discovery approaches, researchers aim to identify novel derivatives with enhanced potency and selectivity. Collaborative efforts between medicinal chemists and biologists are essential in translating these findings into clinical applications.

The growing interest in heterocyclic compounds like 1,2-diazolo[3,4-c]pyrazole underscores their importance as privileged scaffolds in drug discovery. The unique combination of structural features makes them highly adaptable for designing molecules with diverse biological activities. As research continues to uncover new applications for this class of compounds, their role in addressing unmet medical needs is likely to expand significantly.

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